molecular formula C9H15ClN2 B1596794 (3-propylphenyl)hydrazine Hydrochloride CAS No. 306937-28-0

(3-propylphenyl)hydrazine Hydrochloride

Cat. No. B1596794
M. Wt: 186.68 g/mol
InChI Key: DZRBJFAIEAQSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description


(3-propylphenyl)hydrazine Hydrochloride , also known by its chemical formula C₉H₁₃N₂Cl , is a hydrazine derivative. It belongs to the class of organic compounds known as hydrazines and derivatives . This compound is characterized by the presence of a hydrazine group (–NHNH₂) attached to a phenyl ring with a propyl substituent. The hydrochloride salt form enhances its solubility in water.


2.

Synthesis Analysis


The synthesis of (3-propylphenyl)hydrazine Hydrochloride involves the reaction of 3-propylphenylhydrazine (the parent compound) with hydrochloric acid (HCl). The reaction proceeds as follows:


[ \text{3-propylphenylhydrazine} + \text{HCl} \rightarrow \text{(3-propylphenyl)hydrazine Hydrochloride} ]


The product is typically obtained as a white crystalline solid.


3.

Molecular Structure Analysis


The molecular structure of (3-propylphenyl)hydrazine Hydrochloride consists of a phenyl ring (C₆H₅) with a propyl group (–C₃H₇) attached to one of the carbon atoms. The hydrazine moiety (–NHNH₂) is bonded to the phenyl ring. The hydrochloride salt provides additional stability due to the ionic interaction with the chloride ion (Cl⁻).


4.

Chemical Reactions Analysis


(3-propylphenyl)hydrazine Hydrochloride can participate in various chemical reactions, including:



  • Acid-Base Reactions : It readily reacts with bases to form the corresponding hydrazine and chloride salt.

  • Reductive Amination : It can be used as a reagent in reductive amination reactions to synthesize secondary and tertiary amines.

  • Hydrazinolysis : Under specific conditions, it can undergo hydrazinolysis to release hydrazine gas.


5.

Physical And Chemical Properties Analysis



  • Physical State : White crystalline solid

  • Melting Point : Varies depending on the purity and crystalline form

  • Solubility : Soluble in water due to the hydrochloride salt

  • Odor : May have an amine-like odor

  • Stability : Sensitive to light and air; store in a cool, dry place


7.

Safety And Hazards



  • Toxicity : Hydrazine derivatives can be toxic. Handle with care.

  • Irritant : Skin and eye irritant; avoid direct contact.

  • Environmental Impact : Dispose of properly to prevent environmental contamination.


8.

Future Directions


Research on (3-propylphenyl)hydrazine Hydrochloride should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.

  • Applications : Explore its use in organic synthesis, catalysis, or materials science.

  • Safety : Assess its safety profile and environmental impact.


properties

IUPAC Name

(3-propylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-2-4-8-5-3-6-9(7-8)11-10;/h3,5-7,11H,2,4,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRBJFAIEAQSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384266
Record name (3-propylphenyl)hydrazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-propylphenyl)hydrazine Hydrochloride

CAS RN

306937-28-0
Record name Hydrazine, (3-propylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306937-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-propylphenyl)hydrazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-propylphenyl)hydrazine Hydrochloride
Reactant of Route 2
(3-propylphenyl)hydrazine Hydrochloride
Reactant of Route 3
Reactant of Route 3
(3-propylphenyl)hydrazine Hydrochloride
Reactant of Route 4
Reactant of Route 4
(3-propylphenyl)hydrazine Hydrochloride
Reactant of Route 5
(3-propylphenyl)hydrazine Hydrochloride
Reactant of Route 6
Reactant of Route 6
(3-propylphenyl)hydrazine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.